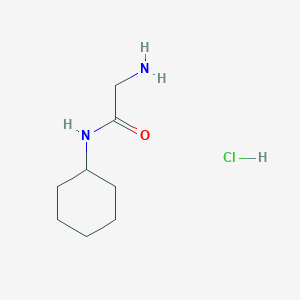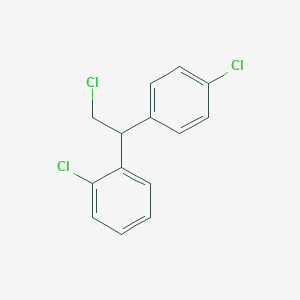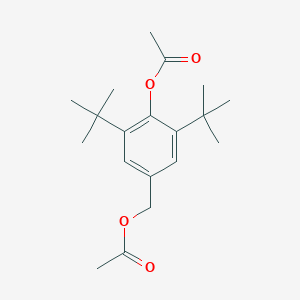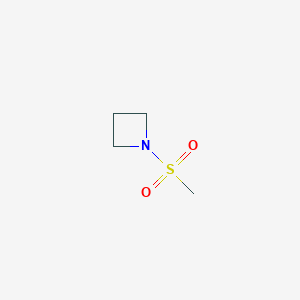
1-methylsulfonylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylsulfonylazetidine is a four-membered nitrogen-containing heterocycle with a sulfonyl group attached to the nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methylsulfonylazetidine can be synthesized through various methods. One common approach involves the ring contraction of β-bromo-N-sulfonylpyrrolidinones. This method typically involves nucleophilic addition to the N-activated amide carbonyl group, followed by N–C(O) cleavage to form the azetidine ring . Another method includes the [2+2] cycloaddition reactions, which are efficient for synthesizing functionalized azetidines .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-methylsulfonylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
1-methylsulfonylazetidine has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
Comparison with Similar Compounds
- Aziridines
- Pyrrolidines
- β-Lactams
1-methylsulfonylazetidine’s unique combination of stability and reactivity, along with its diverse applications, makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
13595-45-4 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
1-methylsulfonylazetidine |
InChI |
InChI=1S/C4H9NO2S/c1-8(6,7)5-3-2-4-5/h2-4H2,1H3 |
InChI Key |
RNCROYMBTHIPDN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC1 |
Canonical SMILES |
CS(=O)(=O)N1CCC1 |
Key on ui other cas no. |
13595-45-4 |
Synonyms |
1-(Methylsulfonyl)azetidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


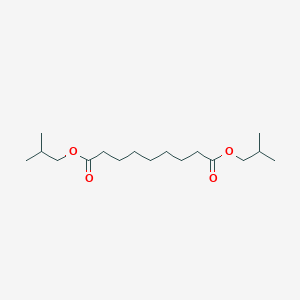
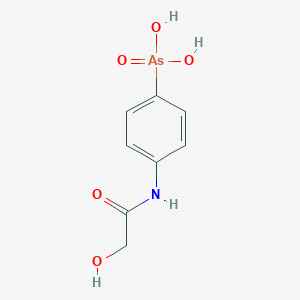
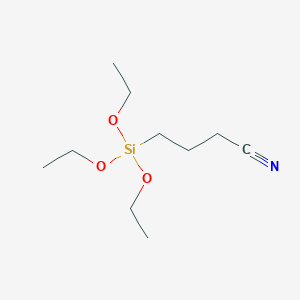
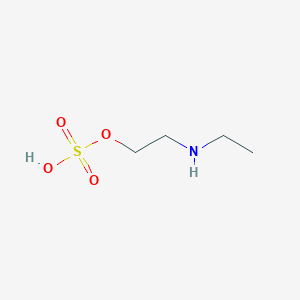
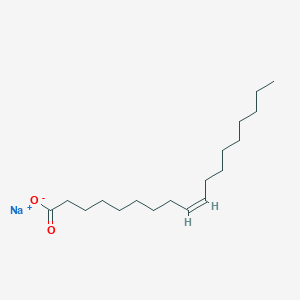
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
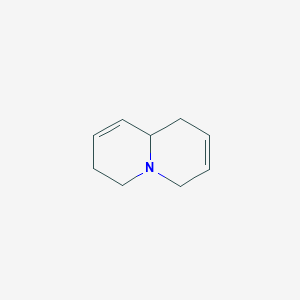
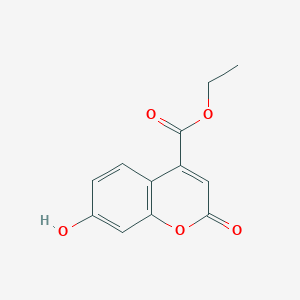
![Dibenzo[a,j]perylene](/img/structure/B87010.png)
